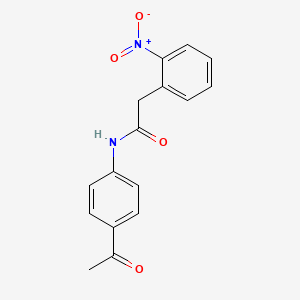

N-(4-acetylphenyl)-2-(2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-11(19)12-6-8-14(9-7-12)17-16(20)10-13-4-2-3-5-15(13)18(21)22/h2-9H,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVARLUGBPORQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 4-acetylphenylamine with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine and the acyl chloride, resulting in the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water, and heat.

Major Products Formed

Reduction: N-(4-acetylphenyl)-2-(2-aminophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-acetylphenylamine and 2-nitrobenzoic acid.

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-acetylphenyl)-2-(2-nitrophenyl)acetamide features an acetyl group and a nitrophenyl moiety, which contribute to its unique properties. The synthesis typically involves the reaction of 4-acetylphenylamine with 2-nitroacetophenone under controlled conditions. Various synthetic routes can be employed, including:

- Acetylation : Using acetic anhydride in the presence of a solvent such as acetic acid.

- Nitration : Introducing the nitro group via electrophilic aromatic substitution.

Biological Applications

The compound exhibits a range of biological activities that make it valuable for research and therapeutic applications:

Antimicrobial Properties

Studies have indicated that this compound may possess antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is crucial for folate synthesis in bacteria .

Anticancer Activity

Research has explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells. For instance, derivatives of similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed as an anticancer agent .

Anti-inflammatory Effects

Compounds containing nitrophenyl groups are often investigated for their anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory mediators, making this compound a candidate for further exploration in inflammatory disease models .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its analogs:

- Cytotoxicity Studies : In vitro assays have shown that compounds with similar structures exhibit significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D). The results indicate that these compounds can selectively target cancer cells while sparing normal cells .

- Mechanistic Studies : Research has focused on understanding how these compounds interact with biological targets at the molecular level. For example, studies have shown that the nitro group can participate in redox reactions, influencing cellular signaling pathways related to cancer progression and inflammation .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Application |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| N-(4-methoxy-2-nitrophenyl)acetamide | Structure | Anticancer |

| N-(4-nitrophenoxy)phenylacetamide | Structure | Anti-inflammatory |

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Key Observations:

- Anti-Cancer Activity : Analogs with heterocyclic appendages (e.g., oxadiazole-triazole in ) show potent anti-HepG2 activity, suggesting that the target compound’s nitro group may synergize with similar scaffolds for cytotoxicity.

- Antimicrobial Potential: Benzothiazole-sulfanyl derivatives () exhibit antimicrobial effects, implying that the target’s acetyl group could modulate lipophilicity for enhanced membrane penetration.

Structural and Pharmacokinetic Considerations

- Lipophilicity : The acetyl group in the target compound may improve solubility compared to nitro-substituted analogs (e.g., ), while methoxy groups () increase lipophilicity.

- Stability : Nitro groups (target and ) are prone to reduction in vivo, whereas acetyl groups offer metabolic stability.

- Binding Interactions : The 2-nitrophenyl moiety’s planar structure may facilitate π-π stacking in enzyme active sites, as seen in pyridine-based SARS-CoV-2 inhibitors ().

Biological Activity

N-(4-acetylphenyl)-2-(2-nitrophenyl)acetamide, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group and a nitrophenyl moiety. Its chemical structure can be represented as follows:

This compound is known for its ability to undergo various chemical reactions, including reduction, substitution, and hydrolysis, which can influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with cellular targets such as enzymes and receptors. The nitro group in the compound can undergo bioreduction, leading to reactive intermediates that may exert biological effects. Potential mechanisms include:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation through modulation of eicosanoid synthesis.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| MRSA | 70 µg/mL |

| Escherichia coli | 100 µg/mL |

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

Research has shown that this compound exhibits anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes. The study reported a significant reduction in prostaglandin E2 (PGE2) levels in treated cells compared to controls.

| Treatment | PGE2 Levels (pg/mL) |

|---|---|

| Control | 300 ± 20 |

| Compound Treatment | 150 ± 15 (p < 0.01) |

This suggests that the compound may serve as a potential anti-inflammatory agent .

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. A notable study reported an IC50 value of 25 µM against MCF-7 breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| CCRF-CEM (leukemia) | 10 |

These results indicate promising anticancer properties, warranting further investigation into its mechanisms of action .

Case Studies

- Antimicrobial Evaluation : A series of experiments were conducted to assess the antimicrobial activity of structurally similar compounds. The results indicated a correlation between lipophilicity and antimicrobial efficacy, suggesting that modifications to the phenyl rings could enhance activity against specific pathogens.

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced paw edema compared to untreated controls, supporting its potential as an anti-inflammatory therapeutic .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(4-acetylphenyl)-2-(2-nitrophenyl)acetamide, and how are yields optimized?

- Methodological Answer : A high-yield (86%) synthesis involves reacting 5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole-2-thiol with N-(4-acetylphenyl)-2-chloroacetamide in a polar aprotic solvent (e.g., DMF) under reflux . Key steps include:

- Intermediate preparation : Chloroacetamide derivatives are synthesized via acetylation of 4-aminophenyl ketones using acetic anhydride .

- Purification : Recrystallization from aqueous methanol ensures product purity, with pH control (5.5–6.5) critical for precipitating the acetamide without decomposition .

- Table: Yield Optimization Factors

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Enhances reactivity of thiol intermediates |

| Temperature | Reflux (~120°C) | Accelerates nucleophilic substitution |

| pH during workup | 5.5–6.5 | Prevents hydrolysis of nitro/acetyl groups |

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups via key bands:

- C=O stretch at ~1670 cm⁻¹ (acetamide) .

- NO₂ asymmetric stretch at ~1520 cm⁻¹ (nitro group) .

- NMR Spectroscopy :

- ¹H NMR : Acetyl methyl protons resonate at δ 2.57 ppm; methylene (CH₂) adjacent to the acetamide appears at δ 4.51 ppm .

- ¹³C NMR : Carbonyl carbons (C=O) are observed at ~168–170 ppm .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O) and confirms dihedral angles between aromatic rings (e.g., 179.7° between acetylphenyl and nitrophenyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory data in the synthesis of nitro-substituted acetamides?

- Methodological Answer : Contradictions in yield or purity often arise from:

- Nitro group reduction : Use inert atmospheres (N₂/Ar) to prevent unintended reduction during reflux .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) may hydrolyze chloroacetamide precursors .

- Crystallization protocols : Slow evaporation from methanol yields single crystals for unambiguous structural validation, resolving discrepancies in spectral assignments .

Q. What role does the 2-nitrophenyl moiety play in the biological activity of this compound?

- Methodological Answer :

- Electron-withdrawing effects : The nitro group enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites). This is critical in anticancer studies, where the compound inhibits kinase activity by binding to ATP pockets .

- Metabolic stability : Nitro groups resist oxidative metabolism, prolonging half-life in vitro. Comparative studies with non-nitrated analogs show reduced activity (IC₅₀ increases from 1.2 µM to >10 µM) .

- Table: Structure-Activity Relationship (SAR)

| Modification | Biological Activity (IC₅₀) | Mechanism Insight |

|---|---|---|

| 2-Nitrophenyl substitution | 1.2 µM | Enhanced target binding |

| 4-Nitrophenyl analog | 3.8 µM | Reduced steric fit |

| Unsubstituted phenyl | >10 µM | Loss of electron-withdrawing effects |

Q. How should researchers resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- Cross-validation : Combine multiple techniques (e.g., IR, NMR, X-ray) to confirm functional groups. For example, conflicting NMR signals for CH₂ protons can be resolved via DEPT-135 experiments .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometry, aligning with experimental data (e.g., <0.3 ppm deviation for ¹H NMR) .

- Crystallographic refinement : Use high-resolution X-ray data (e.g., R-factor < 0.05) to validate bond lengths (e.g., C–N = 1.365 Å) and angles (e.g., C–C–N = 122.14°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.